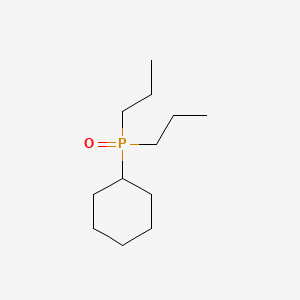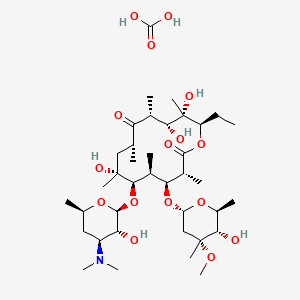
2,3,4,6-Tetrafluorophenyl isothiocyanate
Vue d'ensemble
Description
2,3,4,6-Tetrafluorophenyl isothiocyanate is a chemical compound with the formula C7HF4NS. It has a molecular weight of 207.148 . The IUPAC Standard InChI is InChI=1S/C7HF4NS/c8-3-1-4(9)7(12-2-13)6(11)5(3)10/h1H .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetrafluorophenyl isothiocyanate consists of a phenyl ring with four fluorine atoms and an isothiocyanate group . The exact positions of these groups on the phenyl ring can be deduced from the name of the compound.Applications De Recherche Scientifique
1. Synthesis and Characterization in Organic Semiconductors
2,3,4,6-Tetrafluorophenyl isothiocyanate is utilized in the synthesis of organic semiconductors. For instance, it has been involved in the synthesis of benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers, which are potential π-core units with applications in organic semiconductors. Studies have shown that these compounds exhibit promising properties like high hole mobilities, which are crucial for their functionality in field-effect transistors (Kashiki et al., 2011).
2. Environmentally Sustainable Synthesis
Another significant application is in the environmentally sustainable synthesis of pharmaceutical and chemical compounds. For example, isothiocyanates have been used in water-promoted tandem reactions to efficiently synthesize structurally and pharmaceutically interesting compounds like 2-aminobenzothiazoles and 2-aminobenzoxazoles. This process offers advantages like high efficiency, readily available starting materials, and environmentally benign solvents (Zhang et al., 2011).
3. Photostable Fluorescent Bioprobes
In biomedical research, 2,3,4,6-Tetrafluorophenyl isothiocyanate-based compounds are used to create photostable fluorescent bioprobes. These probes are highly specific to mitochondria and offer photostability, allowing for real-time monitoring of biological processes like mitophagy (Zhang et al., 2015).
4. Synthesis of Novel Polymers
This chemical is also pivotal in the synthesis of new polymers with potential applications in areas like solar cells and thermoelectrics. For instance, it has been used in the creation of fused-ring electron acceptors based on specific electron-rich units, leading to the development of highly efficient polymer solar cells (Dai et al., 2017).
5. Crystal Structure Characterization
Furthermore, compounds derived from 2,3,4,6-Tetrafluorophenyl isothiocyanate have been characterized for their crystal structures, aiding in the understanding of molecular geometry and interactions. This knowledge is essential for designing materials with specific properties (Jian et al., 2003).
6. Preparative Applications in Carbohydrate Chemistry
The compound plays a role in carbohydrate chemistry, particularly in the synthesis and preparative applications of monosaccharide isothiocyanates and thiocyanates. These reactions are crucial for creating nucleoside analogs and other nitrogen and sulfur heterocycles, which have broad applications in medicinal chemistry (Witczak, 1986).
Propriétés
IUPAC Name |
1,2,3,5-tetrafluoro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NS/c8-3-1-4(9)7(12-2-13)6(11)5(3)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJUHOHJQHTIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233340 | |
| Record name | 2,3,4,6-Tetrafluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetrafluorophenyl isothiocyanate | |
CAS RN |
84348-86-7 | |
| Record name | 2,3,4,6-Tetrafluorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,6-Tetrafluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




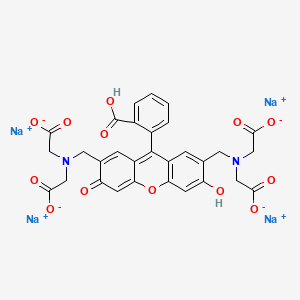
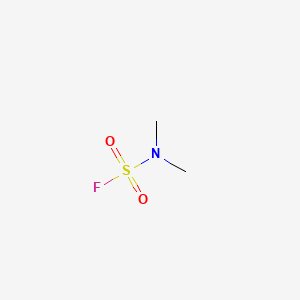

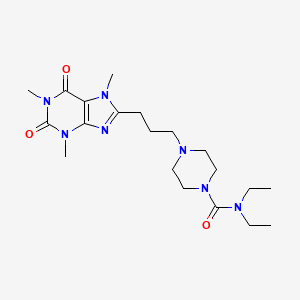

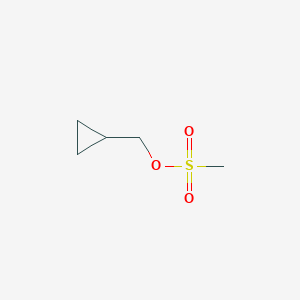



![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)
